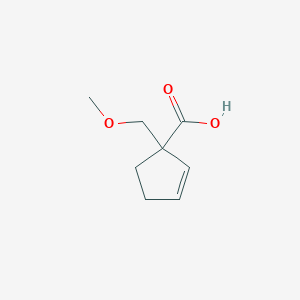![molecular formula C7H14ClNO2 B2879771 (1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride CAS No. 2361609-05-2](/img/structure/B2879771.png)
(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride” belongs to the class of organic compounds known as azabicyclo[3.2.1]octanes . These are organic compounds containing a bicyclic structure of a seven-member ring and a three-member ring, where one carbon atom is replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a seven-membered ring fused to a three-membered ring, with one of the carbon atoms in the seven-membered ring replaced by a nitrogen atom . The presence of hydroxyl groups and a hydrochloride group would also be characteristic features .Scientific Research Applications
Gold(III) Tetrachloride Salt of L-cocaine
The gold(III) tetrachloride salt of L-cocaine demonstrates the intramolecular hydrogen bonding potential of nitrogen atom to the methoxycarbonyl group, offering insights into the structural aspects of such compounds. This study reveals the complex's distorted square planar configuration, highlighting its potential in structural chemistry and material science applications (Wood et al., 2007).
Desymmetrization via Ring-Closing Metathesis
The desymmetrization of trienes derived from diols via ring-closing metathesis has been explored as a strategy for synthesizing structures like 6,8-dioxabicyclo[3.2.1]octanes. This methodology provides a new route for the synthesis of complex natural products, demonstrating the utility of the compound in organic synthesis (Burke et al., 1999).
Chiral 2,6-Bridged Morpholine Systems
The synthesis of chiral 2,6-bridged morpholine systems from 1-amino-1-deoxy-D-glucitol illustrates the compound's role in creating complex molecular scaffolds. This approach highlights the compound's utility in synthetic chemistry, especially in the synthesis of biologically relevant molecules (Kilonda et al., 1995).
Enantiomeric Bicyclic Pyrrolidine Derivatives
The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives from azabicyclooctane carboxylic acid demonstrates the compound's utility in asymmetric syntheses. These derivatives serve as efficient chiral auxiliaries, showcasing the compound's application in stereoselective synthesis (Martens & Lübben, 1991).
properties
IUPAC Name |
(1S,3R,4S,5R)-6-azabicyclo[3.2.1]octane-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-6-2-4-1-5(7(6)10)8-3-4;/h4-10H,1-3H2;1H/t4-,5+,6+,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAKLMNODQVZQC-MBWJBUSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C(C1NC2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@H]([C@@H]1NC2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-chlorophenyl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2879693.png)


![3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2879699.png)
![N-(5-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879700.png)


![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)

